N-{2-[(butylcarbamoyl)amino]-6-methylphenyl}-2,2-dimethylpropanamide
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Overview
Description
N-{2-[(butylcarbamoyl)amino]-6-methylphenyl}-2,2-dimethylpropanamide is a complex organic compound with a unique structure that includes a butylcarbamoyl group, a methylphenyl group, and a dimethylpropanamide group
Preparation Methods
The synthesis of N-{2-[(butylcarbamoyl)amino]-6-methylphenyl}-2,2-dimethylpropanamide typically involves the protection of amine groups using tert-butyl carbamates (Boc) under mild reaction conditions. The Boc protection is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as DMAP or NaOH . The reaction is carried out under anhydrous conditions to ensure high yield and purity. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production.
Chemical Reactions Analysis
N-{2-[(butylcarbamoyl)amino]-6-methylphenyl}-2,2-dimethylpropanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as KMnO4 or CrO3, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like LiAlH4 can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amine or phenyl groups, leading to the formation of various derivatives
Scientific Research Applications
N-{2-[(butylcarbamoyl)amino]-6-methylphenyl}-2,2-dimethylpropanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of N-{2-[(butylcarbamoyl)amino]-6-methylphenyl}-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with viral replication by blocking the uncoating process of the virus .
Comparison with Similar Compounds
N-{2-[(butylcarbamoyl)amino]-6-methylphenyl}-2,2-dimethylpropanamide can be compared with similar compounds such as:
2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide: This compound has a similar structure but includes a thiazole ring, which imparts different chemical and biological properties.
Thienopyrimidine derivatives: These compounds share structural similarities and are studied for their biological activities.
Properties
Molecular Formula |
C17H27N3O2 |
---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
N-[2-(butylcarbamoylamino)-6-methylphenyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C17H27N3O2/c1-6-7-11-18-16(22)19-13-10-8-9-12(2)14(13)20-15(21)17(3,4)5/h8-10H,6-7,11H2,1-5H3,(H,20,21)(H2,18,19,22) |
InChI Key |
OAOICOJDHJHYQG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)NC1=CC=CC(=C1NC(=O)C(C)(C)C)C |
Origin of Product |
United States |
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